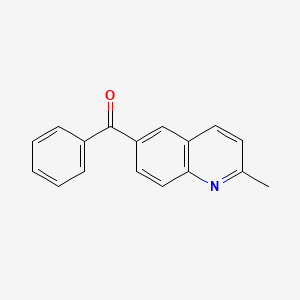

(2-Methylquinolin-6-yl)(phenyl)methanone

Description

(2-Methylquinolin-6-yl)(phenyl)methanone is a quinoline derivative featuring a methyl group at the 2-position of the quinoline ring and a phenyl group attached via a ketone moiety at the 6-position. Quinoline-based compounds are of significant interest in medicinal chemistry and materials science due to their aromatic heterocyclic structure, which enables diverse intermolecular interactions (e.g., π-π stacking, hydrogen bonding) and tunable electronic properties. This compound’s synthesis typically involves condensation reactions between substituted quinolines and benzaldehyde derivatives, though specific protocols vary .

Properties

Molecular Formula |

C17H13NO |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2-methylquinolin-6-yl)-phenylmethanone |

InChI |

InChI=1S/C17H13NO/c1-12-7-8-14-11-15(9-10-16(14)18-12)17(19)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

ORZGNOMTCYZANZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ring Closure and Amidation (Patent CN104341344A)

One reported method involves a multi-step process starting from ethyl 4-aminocinnamate, proceeding through reduction, ring closure, and amidation steps to yield quinoline derivatives structurally related to (2-Methylquinolin-6-yl)(phenyl)methanone:

Step 1: Reduction

Ethyl 4-aminocinnamate is reduced using palladium on carbon under hydrogen atmosphere in methanol at room temperature to obtain 3-(4-aminophenyl)methyl propionate.Step 2: Ring Closure

The intermediate is refluxed in acetic acid with iron trichloride and crotonic aldehyde to induce ring closure, forming the 2-methylquinoline core.Step 3: Amidation

The product undergoes amidation in ammoniacal liquor at elevated temperature (~150 °C) to yield the target amide derivative.

This method emphasizes mild reaction conditions and uses common reagents such as palladium carbon, acetic acid, and ammoniacal liquor. The yields and purity are optimized by controlling temperature and solvent choice.

Curtius Rearrangement and Acid Chloride Intermediates (Patent WO2021074138A1)

For related quinoline derivatives, a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA), triethylamine, and toluene/t-butanol solvent system has been employed:

Acid chlorides derived from quinoline carboxylic acids are converted to isocyanate intermediates, which rearrange and hydrolyze to amines or carbamates.

This method allows for efficient functional group transformations under controlled heating (100 °C for 12-20 h).

While this method is more focused on amine derivatives, the use of acid chlorides and rearrangement chemistry is relevant for preparing quinoline ketones via acylation steps.

Pfitzinger Reaction and Hydrazide Cyclocondensation (Literature Synthesis)

The Pfitzinger reaction, involving isatin and acetophenone derivatives under basic reflux conditions, is a classical method to prepare quinoline carboxylic acids, which can be further converted to ketones:

The quinoline acid is esterified and then reacted with hydrazine hydrate to form hydrazides.

Subsequent cyclocondensation with β-dicarbonyl compounds yields quinoline derivatives with ketone functionalities.

This method provides a route to quinoline ketones with diverse substitution patterns, including methyl groups at the 2-position.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The reduction and ring closure method (Patent CN104341344A) is notable for its use of environmentally benign solvents and mild conditions, making it suitable for scale-up.

Darzens condensation offers a rapid and high-yielding route to quinoline ketone epoxides, which may be further transformed into methanone derivatives.

Curtius rearrangement is valuable for introducing amine functionalities but requires careful handling of azide reagents and byproducts.

Classical Pfitzinger reaction remains a robust method for quinoline core construction, adaptable for various substituents including methyl groups.

Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of synthesized compounds in all methods.

Chemical Reactions Analysis

Types of Reactions: (2-Methylquinolin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

(2-Methylquinolin-6-yl)(phenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: Its derivatives are studied for their potential therapeutic effects, including antimalarial and antiviral activities.

Industry: The compound is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of (2-Methylquinolin-6-yl)(phenyl)methanone involves its interaction with various molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical and Structural Properties

Table 2: Physical and Crystallographic Data

Structural Insights :

- Chlorinated derivatives () exhibit near-planar quinoline rings (max deviation: -0.070 Å) with small inter-ring dihedral angles (4.05°), promoting dense crystal packing via C–H···O hydrogen bonds and π-π interactions .

- The nitro group in introduces planarity but may reduce solubility due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.